5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Overview
Description
5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a bromine atom, ethoxy groups, and a sulfonamide moiety.
Preparation Methods
The synthesis of 5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .
Chemical Reactions Analysis
5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: Researchers are exploring its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar compounds include:
5-bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide: This compound has a methoxy group instead of an ethoxy group.
5-bromo-2-ethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide: Another similar compound with potential therapeutic applications.
The uniqueness of 5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4S/c1-3-27-18-10-8-15(21)13-19(18)29(25,26)24-16-7-5-6-14(12-16)17-9-11-20(23-22-17)28-4-2/h5-13,24H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCSTUMZAWEQAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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